molecular formula C17H12Cl2N2O3 B188778 Lorazepam acetate CAS No. 2848-96-6

Lorazepam acetate

Cat. No. B188778
CAS RN: 2848-96-6
M. Wt: 363.2 g/mol
InChI Key: CYDZMDOLVUBPNL-UHFFFAOYSA-N
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Description

Lorazepam belongs to a class of medications called benzodiazepines. It is thought that benzodiazepines work by enhancing the activity of certain neurotransmitters in the brain . Lorazepam is used in adults and children at least 12 years old to treat anxiety disorders . Lorazepam is also used to treat insomnia caused by anxiety or temporary situational stress . Lorazepam is sometimes used to treat nausea and vomiting from cancer treatment and to control agitation caused by alcohol withdrawal .


Synthesis Analysis

The synthesis of Lorazepam involves a preparation method where the lorazepam intermediate is 7-chloro-5-(2-chlorphenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-ketone-4-oxide . The preparation method comprises acylation reaction of 2-amino-2’,5-dichlorobenzophenone and chloroacetyl chloride to prepare 2-chloroacetylamino-2’,5-dichlorobenzophenone . This is followed by a reaction with urotropine and ammonium acetate to prepare 7-chloro-5-(2-chlorphenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-ketone . Finally, an oxidation reaction is carried out on 7-chloro-5-(2-chlorphenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one and hydrogen peroxide to prepare 7-chloro-5-(2-chlorphenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide .


Molecular Structure Analysis

The molecular structure of Lorazepam can be found in various databases such as the NIST Chemistry WebBook . The chemical structure of Lorazepam is also described as 2H-1,4-Benzodiazepin-2-one,7-chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-, (±)- .


Chemical Reactions Analysis

Lorazepam has been studied for its electrochemical properties . An electrochemical approach was developed for monitoring lorazepam as an anxiety disorders drug in an aqueous solution . The NiO/SWCNTs/CPE amplified the oxidation signal of lorazepam about 1.86 times at optimum conditions .

Mechanism of Action

Lorazepam acts by binding to the benzodiazepine site on the GABAA receptor to enhance the affinity of channel opening by the agonist GABA, which leads to central nervous system depression .

Safety and Hazards

Lorazepam can slow or stop your breathing, especially if you have recently used an opioid medication, alcohol, or other drugs that can slow your breathing . These effects can be fatal . Misuse can cause addiction, overdose, or death . Lorazepam may be habit-forming and should be used only by the person it was prescribed for . This medicine should never be shared with another person, especially someone who has a history of drug abuse or addiction .

Future Directions

Lorazepam is widely used for management of acute agitation . Despite its widespread use, there is remarkably little clinical evidence for the benefits of lorazepam in acute agitation . Based on a structured review, lorazepam can be considered to be a clinically effective means of treating the acutely agitated patient .

properties

IUPAC Name

[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3/c1-9(22)24-17-16(23)20-14-7-6-10(18)8-12(14)15(21-17)11-4-2-3-5-13(11)19/h2-8,17H,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDZMDOLVUBPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951169
Record name 7-Chloro-5-(2-chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-3-yl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lorazepam acetate

CAS RN

2848-96-6
Record name Lorazepam acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2848-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lorazepam acetate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002848966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-5-(2-chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2-oxo-2H-1,4-benzodiazepin-3-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.776
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Record name LORAZEPAM ACETATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Lorazepam acetate interact with human serum albumin (HSA)?

A1: Lorazepam acetate exhibits stereoselective binding to HSA, with the (S)-enantiomer showing higher affinity. [, ] This suggests that the binding site on HSA recognizes and preferentially binds to one specific spatial arrangement of atoms within Lorazepam acetate. Furthermore, the presence of ibuprofen, specifically the (+)-(S)-enantiomer, significantly enhances the binding of (S)-Lorazepam acetate to HSA. [] This suggests a cooperative allosteric interaction, where the binding of ibuprofen at a distinct site on HSA influences the binding affinity for Lorazepam acetate at its specific site.

Q2: What is the significance of studying the interaction between Lorazepam acetate, ibuprofen and HSA?

A2: Understanding the binding interactions of drugs like Lorazepam acetate with HSA is crucial for several reasons. Firstly, HSA acts as a carrier protein in the blood, and the extent to which a drug binds to HSA can significantly affect its distribution, efficacy, and clearance from the body. [] Secondly, co-administration of drugs is common, and allosteric interactions, as observed with Lorazepam acetate and ibuprofen, can alter the expected pharmacokinetic profiles of the individual drugs. This could lead to either increased therapeutic effects or potentially undesirable drug interactions. Therefore, studying these interactions provides valuable insights into drug behavior in the body and informs safer and more effective drug administration practices.

Q3: What techniques were used to study the interaction between Lorazepam acetate and HSA?

A3: The research papers employed various techniques, including equilibrium binding measurements, fluorescence spectroscopy, and stopped-flow kinetics to study the interaction. [, ] Changes in the fluorescence of Lorazepam acetate upon binding to HSA allowed researchers to determine binding affinities and kinetic parameters. By observing how these parameters change in the presence of ibuprofen, researchers were able to characterize the allosteric interaction between the two drugs.

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